6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom and a dimethoxyphenyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethoxyphenyl group: This step often involves a Suzuki-Miyaura cross-coupling reaction, where the imidazo[4,5-b]pyridine core is coupled with a boronic acid derivative of the dimethoxyphenyl group in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura coupling: Palladium catalyst, boronic acid derivative, and a base such as potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,2’-bipyridine: Another brominated pyridine derivative with different structural features.
2-bromo-6-methylpyridine: A simpler brominated pyridine derivative with a methyl group instead of a dimethoxyphenyl group.
Uniqueness
6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a dimethoxyphenyl group attached to the imidazo[4,5-b]pyridine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-19-11-5-3-4-9(12(11)20-2)13-17-10-6-8(15)7-16-14(10)18-13/h3-7H,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFFGVAWCRCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC3=C(N2)C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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